molecular formula C15H15NO B2431162 1-butylbenzo[cd]indol-2(1H)-one CAS No. 39273-39-7

1-butylbenzo[cd]indol-2(1H)-one

Cat. No.: B2431162
CAS No.: 39273-39-7
M. Wt: 225.291
InChI Key: ZSBAMLODXHIFFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-butylbenzo[cd]indol-2(1H)-one is a chemical compound belonging to the class of benzoindoles These compounds are characterized by a fused ring structure that includes both benzene and indole moieties The presence of a butyl group at the 1-position and a keto group at the 2-position further defines its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-butylbenzo[cd]indol-2(1H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted aniline, the process may involve:

    Nitration: Introduction of a nitro group.

    Reduction: Conversion of the nitro group to an amine.

    Cyclization: Formation of the indole ring through cyclization reactions.

    Butylation: Introduction of the butyl group at the 1-position.

    Oxidation: Formation of the keto group at the 2-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1-butylbenzo[cd]indol-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides.

    Reduction: Reduction of the keto group to an alcohol.

    Substitution: Electrophilic or nucleophilic substitution reactions at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, or nitrating agents under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoindole oxides, while reduction may produce alcohol derivatives.

Scientific Research Applications

1-butylbenzo[cd]indol-2(1H)-one has several scientific research applications:

    Medicinal Chemistry: Investigated as a potential inhibitor for various biological targets, including bromodomains and other protein interactions.

    Material Science: Used in the development of organic semiconductors and other advanced materials.

    Biological Studies: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    2-methylbenzo[cd]indole: Similar structure but with a methyl group instead of a butyl group.

    1-butyl-2-(2-[3-[2-(1-butyl-1H-benzo[cd]indol-2-ylidene)ethylidene]-2-phenylcyclopent-1-enyl]vinyl)benzo[cd]indolium tetrafluoroborate: A more complex derivative with additional substituents.

Uniqueness

1-butylbenzo[cd]indol-2(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-butylbenzo[cd]indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO/c1-2-3-10-16-13-9-5-7-11-6-4-8-12(14(11)13)15(16)17/h4-9H,2-3,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSBAMLODXHIFFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=CC=CC3=C2C(=CC=C3)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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